molecular formula C10H18ClNOS B3109519 Cevimeline Hydrochloride Salt CAS No. 173553-37-2

Cevimeline Hydrochloride Salt

Cat. No. B3109519
CAS RN: 173553-37-2
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-UHFFFAOYSA-N
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Description

Cevimeline Hydrochloride Salt, also known as Cevimeline, is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used for the treatment of dry mouth associated with Sjögren’s syndrome .


Synthesis Analysis

Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . No accumulation of active drug or its metabolites was observed following multiple dose administration .


Molecular Structure Analysis

The molecular formula of Cevimeline Hydrochloride Salt is C20H38Cl2N2O3S2 . The IUPAC name is bis ((2S,5’S)-5’-methyl-4-azaspiro [bicyclo [2.2.2]octane-2,2’- [1,4]oxathiolane]) hydrate dihydrochloride .


Chemical Reactions Analysis

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .


Physical And Chemical Properties Analysis

Cevimeline Hydrochloride Salt is a white crystalline powder . It is soluble in water . The melting point is between 195-197°C .

Mechanism of Action

Target of Action

Cevimeline Hydrochloride Salt is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline binds to and activates the muscarinic M1 and M3 receptors . The activation of M1 receptors in secretory glands results in an increase in secretion from these glands . Similarly, the activation of M3 receptors, which are found on smooth muscles and in many glands, generally results in smooth muscle contraction and increased glandular secretions .

Biochemical Pathways

The primary biochemical pathway affected by Cevimeline is the cholinergic pathway. By binding to muscarinic receptors, Cevimeline increases the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

After administration of a single 30 mg capsule, Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . There is no accumulation of the active drug or its metabolites following multiple dose administration . Cevimeline has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . Isozymes CYP2D6 and CYP3A3/4 are responsible for the metabolism of Cevimeline . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . The mean half-life of Cevimeline is 5+/-1 hours .

Result of Action

The primary result of Cevimeline’s action is an increase in secretion from exocrine glands, such as salivary and sweat glands, and an increase in the tone of smooth muscle in the gastrointestinal and urinary tracts . This makes it effective for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome .

Action Environment

It is known that when administered with food, there is a decrease in the rate of absorption

Safety and Hazards

Cevimeline is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable . It can potentially alter cardiac conduction and/or heart rate .

Future Directions

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

properties

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338114
Record name 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline Hydrochloride Salt

CAS RN

173553-37-2, 107220-28-0, 107220-29-1
Record name 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline Hydrochloride Salt
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Cevimeline Hydrochloride Salt
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Cevimeline Hydrochloride Salt
Reactant of Route 6
Cevimeline Hydrochloride Salt

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